REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([OH:11])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.I[CH:13]([CH3:15])[CH3:14]>CCOC(C)=O.[Ag-]=O>[CH:13]([O:11][CH:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1)([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)O
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
1.392 g
|
Type
|
catalyst
|
Smiles
|
[Ag-]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the suspension filtered under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was adsorbed onto silica and purification by chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-30% EtOAc in iso-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1CCC2(OCCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |